molecular formula C₂₃H₂₁ClN₂O₅ B1145442 Chloropropanoylpretadalafil CAS No. 395665-87-9

Chloropropanoylpretadalafil

Cat. No.: B1145442
CAS No.: 395665-87-9
M. Wt: 440.88
InChI Key:
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Description

Chloropropanoylpretadalafil is a synthetic analog of tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound was identified as an adulterant in dietary supplements marketed for enhanced sexual performance . Structurally, this compound features a chloropropanoyl moiety extending from the nitrogen on the piperidine ring of chloropretadalafil .

Scientific Research Applications

Chloropropanoylpretadalafil has several scientific research applications:

Mechanism of Action

Target of Action

Chloropropanoylpretadalafil is a derivative of Tadalafil . Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor . The primary target of Tadalafil, and likely this compound, is the PDE5 enzyme. This enzyme plays a crucial role in regulating blood flow in certain parts of the body by breaking down a substance called cyclic guanosine monophosphate (cGMP) .

Mode of Action

As a PDE5 inhibitor, this compound likely works by blocking the action of PDE5, thereby increasing the levels of cGMP in the body . Elevated cGMP levels lead to relaxation of smooth muscle cells, which results in vasodilation and increased blood flow . This mechanism is particularly effective in treating conditions like erectile dysfunction and pulmonary arterial hypertension .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cGMP pathway . By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation . This accumulation triggers a series of downstream effects, including the activation of protein kinase G, which in turn leads to the relaxation of smooth muscle cells and vasodilation .

Pharmacokinetics

Based on the pharmacokinetics of tadalafil, it can be inferred that this compound may have similar absorption, distribution, metabolism, and excretion (adme) properties . Tadalafil is known for its long half-life and suitability for daily dosing . It is rapidly absorbed and exhibits a dose-dependent pharmacokinetic profile .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle cells, leading to vasodilation . This can alleviate symptoms of conditions like erectile dysfunction, where increased blood flow to certain areas is beneficial . In the context of pulmonary arterial hypertension, it can help reduce the pressure in the arteries of the lungs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are lacking, research on similar compounds suggests that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloropropanoylpretadalafil involves the modification of chloropretadalafil. The chloropropanoyl moiety is introduced through a reaction with chloropropanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. High-performance liquid chromatography (HPLC) is used to isolate and purify the compound . The process involves the use of high-resolution mass spectrometry (HRMS) and gas chromatography with Fourier Transform infrared detection (GC/FT-IR) to ensure the purity and structural integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chloropropanoylpretadalafil undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the chloropropanoyl moiety.

    Substitution: The chloropropanoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Comparison with Similar Compounds

Uniqueness: Chloropropanoylpretadalafil is unique due to the presence of the chloropropanoyl moiety, which distinguishes it from other tadalafil analogs. This structural modification may influence its pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Chloropropanoylpretadalafil involves the introduction of a chloropropanoyl group into the pretadalafil molecule. This can be achieved through a series of chemical reactions including protection of functional groups, selective chlorination, and deprotection of the protected groups.", "Starting Materials": ["Pretadalafil", "Chloropropanoyl chloride", "Triethylamine", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water"], "Reaction": ["Step 1: Protection of the hydroxyl group of pretadalafil with triethylorthoformate in methanol to form the corresponding triethylorthoformate derivative.", "Step 2: Chlorination of the protected pretadalafil with chloropropanoyl chloride in the presence of triethylamine as a catalyst and dichloromethane as a solvent.", "Step 3: Deprotection of the triethylorthoformate group with hydrochloric acid in methanol to yield the chloropropanoylpretadalafil product.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with dichloromethane.", "Step 5: Washing of the organic layer with water and drying with anhydrous sodium sulfate.", "Step 6: Purification of the product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.", "Step 7: Recrystallization of the purified product from a suitable solvent to obtain the final product."] }

CAS No.

395665-87-9

Molecular Formula

C₂₃H₂₁ClN₂O₅

Molecular Weight

440.88

Synonyms

1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(3-chloro-1-oxopropyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-

Origin of Product

United States
Customer
Q & A

Q1: What is Chloropropanoylpretadalafil and where was it found?

A1: this compound is a novel analog of the erectile dysfunction drug tadalafil. It was recently discovered as an unlisted ingredient in a dietary supplement. [] The study highlights the importance of monitoring supplements for undeclared active pharmaceutical ingredients.

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